3-(Naphthalen-2-YL)-5-nitrobenzoic acid
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Overview
Description
3-(Naphthalen-2-YL)-5-nitrobenzoic acid is an organic compound that features a naphthalene ring attached to a benzoic acid moiety with a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-YL)-5-nitrobenzoic acid typically involves the nitration of 3-(Naphthalen-2-YL)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-YL)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Oxidation: The compound can be oxidized under strong oxidative conditions to introduce additional functional groups or to break down the aromatic rings.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 3-(Naphthalen-2-YL)-5-aminobenzoic acid.
Substitution: Various halogenated or alkylated derivatives of the original compound.
Oxidation: Products with additional functional groups or broken aromatic rings.
Scientific Research Applications
3-(Naphthalen-2-YL)-5-nitrobenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-YL)-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets, potentially leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-2-YL)benzoic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-Nitrobenzoic acid: Lacks the naphthalene ring, which affects its overall structure and properties.
3-(Naphthalen-2-YL)-4-nitrobenzoic acid: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.
Uniqueness
3-(Naphthalen-2-YL)-5-nitrobenzoic acid is unique due to the presence of both the naphthalene ring and the nitro group at the 5-position. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-naphthalen-2-yl-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-17(20)15-8-14(9-16(10-15)18(21)22)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQUWURNQQZHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690433 |
Source
|
Record name | 3-(Naphthalen-2-yl)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-32-4 |
Source
|
Record name | 3-(Naphthalen-2-yl)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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